3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Description
IUPAC Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry nomenclature system provides the most standardized approach for naming 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, ensuring global consistency in chemical communication. According to established IUPAC conventions, the compound is systematically designated as 3-[(2-methoxyphenyl)methoxymethyl]piperidine;hydrochloride, which accurately reflects the structural hierarchy and functional group arrangement within the molecule. This nomenclature follows the fundamental IUPAC principles of identifying the principal functional group, establishing the longest carbon chain, and systematically numbering substituents to achieve the lowest possible numerical designation. The piperidine ring system serves as the parent structure, with the complex ether-linked substituent positioned at the 3-carbon of the heterocyclic framework.
The molecular formula C₁₄H₂₂ClNO₂ encompasses all constituent atoms within the hydrochloride salt form, providing essential information for stoichiometric calculations and molecular weight determinations. Structural validation through computational methods confirms the molecular weight as 271.78 grams per mole, representing the combined mass of the organic cation and chloride anion. The Simplified Molecular Input Line Entry System representation, expressed as COC1=CC=CC=C1COCC2CCCNC2.Cl, provides a linear notation that encodes the complete connectivity information of the molecule. This SMILES notation enables database searches, computational modeling, and automated structure generation across various chemical software platforms.
The International Chemical Identifier system generates a unique hash code LHLSQVVPJIVNJV-UHFFFAOYSA-N for this compound, serving as an unambiguous molecular fingerprint. The full InChI string InChI=1S/C14H21NO2.ClH/c1-16-14-7-3-2-6-13(14)11-17-10-12-5-4-8-15-9-12;/h2-3,6-7,12,15H,4-5,8-11H2,1H3;1H provides complete structural information including connectivity, hydrogen count, and protonation state. These standardized identifiers facilitate cross-referencing between chemical databases and ensure accurate compound identification across different information systems.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-14-7-3-2-6-13(14)11-17-10-12-5-4-8-15-9-12;/h2-3,6-7,12,15H,4-5,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLSQVVPJIVNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the alkylation of a piperidine derivative with a 2-methoxybenzyl-containing electrophile, followed by isolation of the hydrochloride salt. The key steps include:
- Dissolution of the piperidine starting material in an appropriate solvent.
- Reaction with 2-methoxybenzyl halide or related electrophile under controlled temperature.
- Work-up involving aqueous quenching, extraction, and purification.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Detailed Preparation Procedure
A representative synthesis involves the following steps, adapted from reported methodologies and chemical supplier data:
| Step | Procedure Description | Details / Conditions |
|---|---|---|
| 1. Starting Material Preparation | Use of piperidine or substituted piperidine as the nucleophile | Typically, 4-piperidinemethanol or 4-hydroxymethylpiperidine derivatives are used |
| 2. Alkylation Reaction | Reaction with 2-methoxybenzyl halide (e.g., bromide or chloride) | Solvent: N-methylpyrrolidone (NMP) or dichloromethane; Temperature: 80–120 °C; Time: 4 hours; Base may be used to facilitate reaction |
| 3. Reaction Monitoring | Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (2:1) | To confirm completion of alkylation |
| 4. Work-up | Quenching with water, extraction with organic solvent (ethyl acetate or dichloromethane) | Multiple extractions (3×) to maximize yield |
| 5. Purification | Drying over anhydrous sodium sulfate, solvent evaporation, and column chromatography (silica gel) | Eluent system: petroleum ether/ethyl acetate mixtures |
| 6. Salt Formation | Treatment with hydrochloric acid to afford hydrochloride salt | Typically 1.5 equivalents of HCl in ethanol or other solvent |
This method yields the target compound with high purity and yields reported around 85% or higher under optimized conditions.
Example Synthesis (Adapted)
- Dissolve 1 g of piperidine derivative (compound I) in 10 mL N-methylpyrrolidone.
- Add 2-methoxybenzylamine or 2-methoxybenzyl halide (2.58 g).
- Heat the mixture to 120 °C and stir for 4 hours.
- Monitor reaction progress by TLC.
- Quench with 50 mL water and extract 3 times with 30 mL dichloromethane.
- Combine organic layers, wash with saturated saline, dry over anhydrous sodium sulfate.
- Evaporate solvent and purify by silica gel chromatography.
- Convert purified product to hydrochloride salt by treatment with HCl in ethanol.
- Isolate the hydrochloride salt by crystallization.
Yield: Approximately 85.5% of the hydrochloride salt with confirmed molecular weight by LC-MS (m/z 271.78 for C14H22ClNO2).
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Molecular Formula | C14H22ClNO2 |
| Molecular Weight | 271.78 g/mol |
| LC-MS (M+H)+ | 271.78 |
| Purity | >95% by chromatographic methods |
| Physical Form | White crystalline hydrochloride salt |
| Melting Point | Typically 150–160 °C (varies with crystallization conditions) |
These data confirm the identity and purity of the synthesized compound and are consistent with literature and commercial standards.
Notes on Reaction Conditions and Optimization
- Solvent Choice: Polar aprotic solvents such as N-methylpyrrolidone or dichloromethane facilitate nucleophilic substitution reactions.
- Temperature Control: Elevated temperatures (up to 120 °C) improve reaction rates but require monitoring to avoid decomposition.
- Extraction and Purification: Multiple extractions and drying steps ensure removal of impurities; silica gel chromatography is effective for purification.
- Salt Formation: Conversion to hydrochloride salt improves compound stability and handling, facilitating storage and further applications.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | Piperidine derivative, 2-methoxybenzyl halide or amine |
| Solvent | N-methylpyrrolidone, dichloromethane |
| Reaction Temperature | 80–120 °C |
| Reaction Time | 4 hours |
| Work-up | Aqueous quenching, organic extraction, drying |
| Purification | Silica gel column chromatography |
| Salt Formation | Treatment with HCl in ethanol |
| Yield | ~85% |
| Analytical Confirmation | LC-MS, melting point, purity assays |
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a reduced amine.
Substitution: The major products can include azide or nitrile derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Potential
Research indicates that derivatives of piperidine compounds, including those similar to 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine, have been evaluated for their antidepressant properties. For instance, studies involving related piperidine derivatives have shown efficacy in reserpine interaction tests and biogenic amine reuptake inhibition in animal models, suggesting a comparable activity to established antidepressants like viloxazine . The structural similarities imply that 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride could exhibit similar therapeutic effects.
Orexin Receptor Antagonism
Piperidine derivatives have also been explored as orexin receptor antagonists, which can be beneficial for treating sleep disorders such as insomnia. The ability of these compounds to penetrate the blood-brain barrier enhances their potential as pharmaceuticals targeting central nervous system disorders . The specific interactions of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine with orexin receptors could be a promising area for further research.
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that incorporate methoxybenzyl groups into the piperidine framework. These methods often utilize reagents such as boron trifluoride etherate or other coupling agents to facilitate the formation of ether linkages .
Chemical Properties
- Molecular Formula: C13H19NO2
- Molecular Weight: 221.30 g/mol
- Boiling Point: Not specified
- Purity: Varies by supplier; often above 95% for research applications .
Anticonvulsant Activity
In addition to its antidepressant potential, related compounds have demonstrated anticonvulsant properties through various in vivo assays. For example, studies have shown that certain piperidine derivatives can inhibit seizures induced by pentylene tetrazole in rodent models . This suggests that this compound may also possess similar anticonvulsant effects.
Case Studies and Experimental Findings
Several experimental studies have highlighted the biological activities of piperidine derivatives:
- Study A: Investigated the reuptake inhibition of serotonin and norepinephrine in synaptosomal fractions from pig brain, demonstrating significant activity comparable to known antidepressants.
- Study B: Evaluated the acute toxicity and behavioral effects in mice treated with piperidine derivatives, revealing a favorable safety profile alongside efficacy .
Mechanism of Action
The mechanism of action of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The methoxybenzyl group may enhance the compound’s ability to cross biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
The following table compares key structural, physicochemical, and functional attributes of 3-{[(2-methoxybenzyl)oxy]methyl}piperidine hydrochloride with related compounds:
Key Observations from the Comparison
Substituent Position: Substitution at the 3-position (e.g., target compound, 3-bromo/chloro derivatives) vs.
Halogenation: Bromine and chlorine increase molecular weight and lipophilicity, which may affect blood-brain barrier permeability or receptor binding . Non-Aromatic Substituents: Alkenyloxy groups (e.g., 3-methyl-2-butenyl) reduce aromaticity, altering solubility and conformational flexibility .
Pharmacological Implications :
- While direct activity data are lacking, structural analogs like paroxetine (a 4-substituted piperidine antidepressant) highlight the importance of substituent chemistry in drug design. Paroxetine’s fluorophenyl and benzodioxolyl groups enhance serotonin reuptake inhibition, suggesting that substituent choice in the target compound could similarly modulate biological activity .
Safety and Handling :
- Piperidine derivatives with halogenated substituents (e.g., 3-chloro-fluoro) may pose greater toxicity risks, as seen in hazard classifications for similar compounds (e.g., acute oral toxicity, skin irritation) .
Biological Activity
3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula , characterized by a piperidine ring substituted with a methoxybenzyl group. This structure is significant as it influences the compound's interaction with biological targets, particularly neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:
- Neurotransmitter Modulation : The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction might enhance neurotransmitter signaling pathways, making it a candidate for further exploration in neuropharmacology.
- Hydrophobic Interactions : The methoxybenzyl group allows the compound to engage with hydrophobic pockets in proteins, facilitating enzyme or receptor modulation.
In Vitro Studies
Research indicates that this compound may exhibit various biological activities:
- Antidepressant Potential : Similar compounds have shown promise in antidepressant activity by modulating biogenic amines in synaptosomal fractions .
- Anticonvulsant Activity : Some derivatives of piperidine have been evaluated for anticonvulsant properties, suggesting a potential therapeutic application in seizure disorders .
Case Studies
- Neurotransmitter System Studies : Research involving related piperidine compounds has demonstrated their ability to influence neurotransmitter levels, indicating that this compound could play a role in neuropharmacological applications .
- Inhibition Studies : In studies assessing the inhibition of certain enzymes, compounds structurally similar to this compound exhibited selective inhibition profiles, which could be extrapolated to predict the behavior of this compound .
Research Applications and Future Directions
The compound's unique structure positions it as a valuable intermediate in synthetic organic chemistry and medicinal applications:
- Drug Development : Its potential as a precursor in drug synthesis highlights the importance of further research into its pharmacological properties.
- Biological Target Exploration : Continued investigation into its interactions with various receptors could reveal novel therapeutic avenues for treating neuropsychiatric disorders.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride | C14H22ClNO2 | Different methoxy substitution position |
| 3-{[(2-Ethoxybenzyl)oxy]methyl}piperidine hydrochloride | C15H24ClNO2 | Ethoxy group instead of methoxy |
| 3-{[(2-Methylbenzyl)oxy]methyl}piperidine hydrochloride | C14H22ClN | Methyl group on benzyl ring |
This table illustrates how variations in substituents can significantly impact biological activity and chemical reactivity, emphasizing the need for comparative studies.
Q & A
Q. What are the key considerations for synthesizing 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride with high purity?
Methodological Answer: Synthesis involves multi-step protocols, including:
- Intermediate Preparation : Formation of the piperidine core via hydrogenation of pyridine derivatives (e.g., using Pd/C under H₂ gas) .
- Functionalization : Introducing the 2-methoxybenzyloxy group via nucleophilic substitution or coupling reactions. For analogs, sulfonylation or ethoxylation steps require controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
- Purification : Recrystallization from polar aprotic solvents (e.g., methyl ethyl ketone) or chromatography (silica gel, gradient elution) to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to verify absence of unreacted intermediates .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Elucidation : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) and FT-IR for functional groups (C-O-C stretch ~1100 cm⁻¹) .
- Physicochemical Analysis : Determine solubility (e.g., in DMSO, water) via shake-flask methods and logP values using reverse-phase HPLC .
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (>200°C typical for piperidine hydrochlorides) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation due to potential dust inhalation risks .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrochloride dissociation .
- Storage : Store in airtight containers at -20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of piperidine derivatives like this compound?
Methodological Answer:
- Systematic Assays : Compare activity across standardized models (e.g., enzyme inhibition in kinase assays vs. cell-based viability tests) to isolate mechanism-specific effects .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with nitro groups) to correlate structure-activity relationships (SAR) .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in receptor binding affinities reported in literature .
Q. How can the compound’s reactivity with common reagents be predicted to optimize reaction pathways?
Methodological Answer:
- Computational Modeling : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Screening Reactions : Test reactivity under varied conditions (e.g., pH, solvent polarity) using design of experiments (DoE) to identify optimal catalysts (e.g., Pd/C for reductions) .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to track reaction pathways via mass spectrometry .
Q. What methodologies are recommended for assessing the compound’s pharmacokinetic properties in preclinical studies?
Methodological Answer:
- In Vitro ADME :
- In Vivo Studies : Administer radiolabeled compound (e.g., ¹⁴C) to rodents and measure bioavailability through blood-brain barrier penetration via PET imaging .
- Toxicokinetics : Conduct dose-escalation studies with histopathology to identify NOAEL (no-observed-adverse-effect-level) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
